molecular formula C23H33Cl2FN2O3 B2551086 1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1327646-95-6

1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Katalognummer B2551086
CAS-Nummer: 1327646-95-6
Molekulargewicht: 475.43
InChI-Schlüssel: HJZNQOCMMJEEIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride" is a structurally complex molecule that appears to be related to a class of compounds designed for therapeutic purposes. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting with the protection of functional groups, followed by reactions with piperazine, and subsequent deprotection to yield the target product . For example, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation protection of ferulic acid, reaction with piperazine, and deacetylation . Similarly, the synthesis of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines required the preparation of optically pure enantiomers and demonstrated the importance of stereochemistry in binding affinity .

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives, which are closely related to the compound of interest, has been analyzed using various techniques such as time-dependent density functional theory (TDDFT) calculations and X-ray crystallography . These studies provide insights into the conformational preferences and electronic transitions of the molecules, which are crucial for understanding their interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involving related compounds include the introduction of hydroxy and methoxy substituents, which can significantly affect the biological activity of the molecules . For instance, the addition of hydroxyl groups was used to create oil-soluble prodrugs for "depot" injection techniques, aiming for extended-release therapeutic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are tailored to enhance their binding affinity to specific biological targets, such as the dopamine transporter (DAT) . The presence of fluorine atoms and the specific configuration of hydroxyl groups can influence the selectivity and potency of these molecules . The binding affinity and selectivity for DAT over other transporters, such as the serotonin transporter (SERT), are critical parameters in the development of therapeutic agents for conditions like cocaine abuse .

Wissenschaftliche Forschungsanwendungen

Synthesis and Scale-Up

Scale-Up Synthesis of the Dopamine Uptake Inhibitor GBR-12909 :This compound, closely related to the requested chemical structure, is a dopamine uptake inhibitor. Research detailed the development of a robust process for its preparation in kilogram quantities, focusing on eliminating chromatographic purifications and minimizing the use of environmentally unacceptable reagents. Improvements were made in the key coupling reaction, enhancing yield and reproducibility (Ironside et al., 2002).

Biological Evaluation for Therapeutic Potential

Synthesis and Biological Evaluation of Serotonin-Selective Reuptake Inhibitors :Research into structurally similar compounds has been aimed at developing selective serotonin reuptake inhibitors (SSRIs) with potentially improved adverse reaction profiles compared to existing treatments. This includes efforts to mitigate common SSRI side effects like sexual dysfunction by synthesizing new compounds with a dual mechanism, combining SSRI properties with those of pharmacological agents known to reverse such side effects (Dorsey et al., 2004).

Radiolabeled Compounds for PET Studies

[18F]p-MPPF A Radiolabeled Antagonist for 5-HT1A Receptors

:Compounds structurally related to the one have been developed and used as radiolabeled antagonists for the study of 5-HT1A receptors using positron emission tomography (PET). These studies are crucial for understanding serotonergic neurotransmission in various psychiatric and neurological conditions (Plenevaux et al., 2000).

Chemical Structure and Reaction Studies

The Synthesis and Reaction of Spiro[oxolane-2,2′-piperazine]-3′,6′-diones :Another area of application involves the synthesis and reaction study of compounds featuring a piperazine ring, such as the spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivatives. This research explores the structural confirmation and potential reactivity of such compounds (Shin et al., 1983).

Eigenschaften

IUPAC Name

1-[2-(4-ethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN2O3.2ClH/c1-2-19-3-9-23(10-4-19)29-16-15-28-18-22(27)17-25-11-13-26(14-12-25)21-7-5-20(24)6-8-21;;/h3-10,22,27H,2,11-18H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZNQOCMMJEEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.